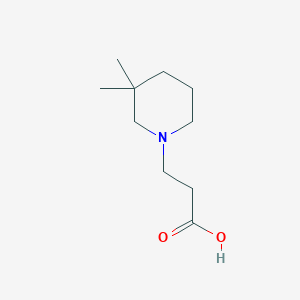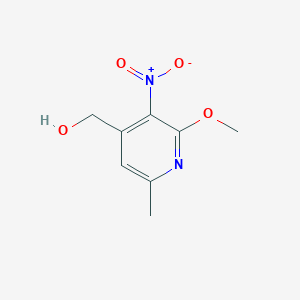![molecular formula C13H17N5O2 B13975034 tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate](/img/structure/B13975034.png)
tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene is a synthetic organic compound that features a benzene ring substituted with a Boc-protected aminomethyl group and a tetrazole ring. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Introduction of the Boc-Protected Aminomethyl Group: The Boc-protected aminomethyl group can be introduced through a multi-step process involving the protection of the amine with a Boc group, followed by a nucleophilic substitution reaction to attach the aminomethyl group to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the benzene ring.
Substitution: The Boc-protected aminomethyl group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Deprotection of the Boc group can be achieved using acids like trifluoroacetic acid, followed by nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzene ring, while reduction may lead to reduced forms of the tetrazole ring.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a building block for designing biologically active molecules.
Medicine: It could be explored for its potential pharmacological properties, such as acting as a ligand for specific receptors.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene would depend on its specific application. For example, if used as a ligand, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(Boc-aminomethyl)-3-(4-tetrazolyl)benzene: Similar structure but with the tetrazole ring in a different position.
1-(Boc-aminomethyl)-3-(5-imidazolyl)benzene: Contains an imidazole ring instead of a tetrazole ring.
1-(Boc-aminomethyl)-3-(5-pyrazolyl)benzene: Contains a pyrazole ring instead of a tetrazole ring.
Uniqueness
1-(Boc-aminomethyl)-3-(5-tetrazolyl)benzene is unique due to the presence of both a Boc-protected aminomethyl group and a tetrazole ring, which can impart specific chemical and biological properties that are distinct from other similar compounds.
Propiedades
Fórmula molecular |
C13H17N5O2 |
|---|---|
Peso molecular |
275.31 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate |
InChI |
InChI=1S/C13H17N5O2/c1-13(2,3)20-12(19)10(14)8-5-4-6-9(7-8)11-15-17-18-16-11/h4-7,10H,14H2,1-3H3,(H,15,16,17,18) |
Clave InChI |
XJLCKTAELJQXNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C1=CC=CC(=C1)C2=NNN=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester](/img/structure/B13974953.png)
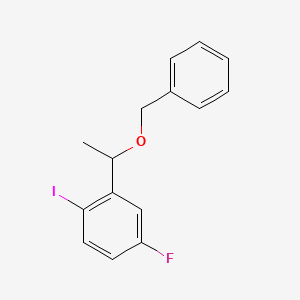
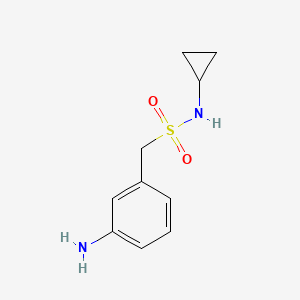
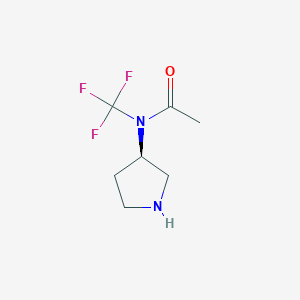


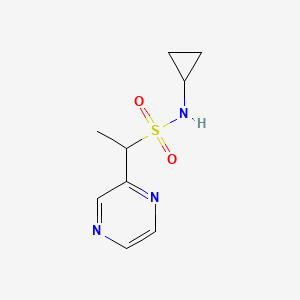
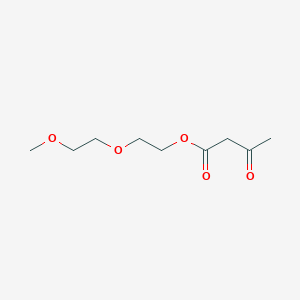
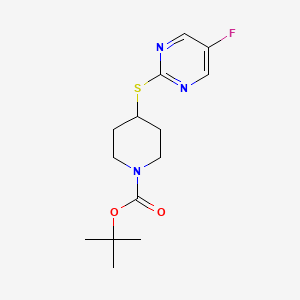
![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)

![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)
